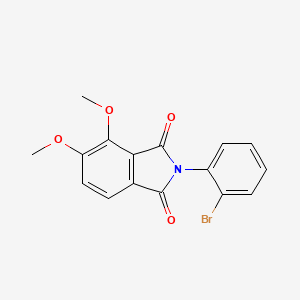
2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione, also known as BMDI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMDI belongs to the class of isoindoline-1,3-dione derivatives and has been found to possess several biological activities that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds related to 2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione have been a significant area of research. For instance, studies on the preparation of sulfur-transfer agents and related compounds have shown methods to generate isoindoline-1,3-diones with various substituents, highlighting the versatility of these compounds in synthetic chemistry (Klose, Reese, & Song, 1997). Similarly, crystallographic analysis of related structures, such as 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, provides insights into their molecular configurations and potential interactions, which could be pivotal for designing drugs with specific targeting mechanisms (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Potential Biological Activities
Research into the biological activities of isoindoline-1,3-diones and related compounds has shown promising results. For example, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was evaluated for its inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease. This study demonstrated that such compounds could serve as potent AChE inhibitors, suggesting their potential use in treating neurodegenerative diseases (Andrade-Jorge et al., 2018). Furthermore, the synthesis of novel compounds and their evaluation for antimicrobial activities have been explored, with some derivatives showing significant inhibitory actions against a broad spectrum of fungi, indicating their potential as novel fungicides (Cvetković et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4/c1-21-12-8-7-9-13(14(12)22-2)16(20)18(15(9)19)11-6-4-3-5-10(11)17/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORCNBUVBDMTOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

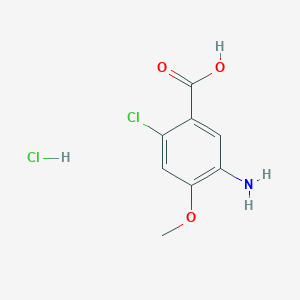
![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
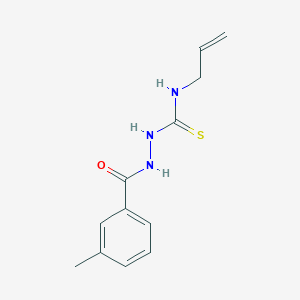
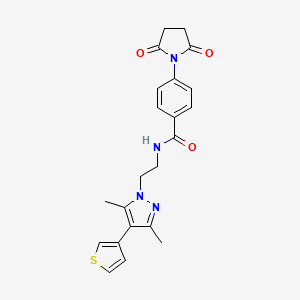
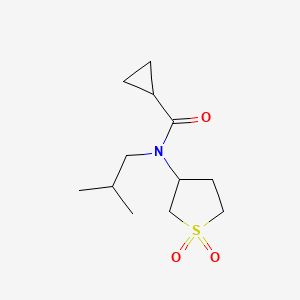
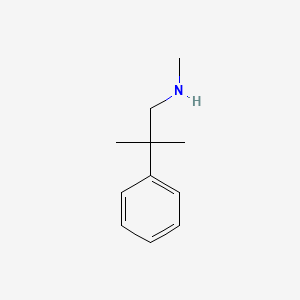
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)
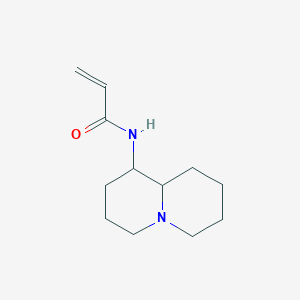
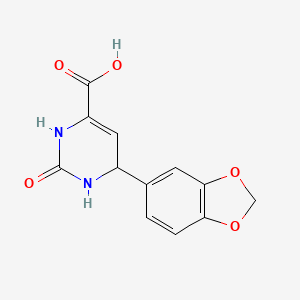
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2394216.png)
![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)
![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)